molecular formula C8H17ClN2O2S B13217578 3-(4-Methylpiperazin-1-YL)propane-1-sulfonyl chloride

3-(4-Methylpiperazin-1-YL)propane-1-sulfonyl chloride

Katalognummer: B13217578
Molekulargewicht: 240.75 g/mol
InChI-Schlüssel: MLCQNQMRSGNESB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H17ClN2O2S. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride typically involves the reaction of 4-methylpiperazine with propane-1-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases, acids, and other nucleophiles. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted sulfonyl derivatives .

Wissenschaftliche Forschungsanwendungen

3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.

    Biology: It is used in the study of biological pathways and mechanisms, particularly those involving sulfonylation reactions.

Wirkmechanismus

The mechanism of action of 3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonylated products. This reaction can affect various molecular targets and pathways, depending on the specific context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific reactivity and the unique sulfonyl group it introduces into molecules. This makes it particularly valuable in synthetic chemistry and various research applications .

Eigenschaften

Molekularformel

C8H17ClN2O2S

Molekulargewicht

240.75 g/mol

IUPAC-Name

3-(4-methylpiperazin-1-yl)propane-1-sulfonyl chloride

InChI

InChI=1S/C8H17ClN2O2S/c1-10-4-6-11(7-5-10)3-2-8-14(9,12)13/h2-8H2,1H3

InChI-Schlüssel

MLCQNQMRSGNESB-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)CCCS(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.